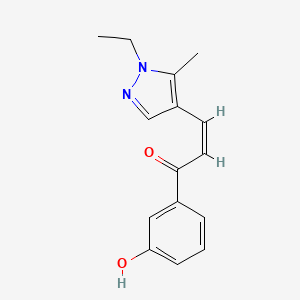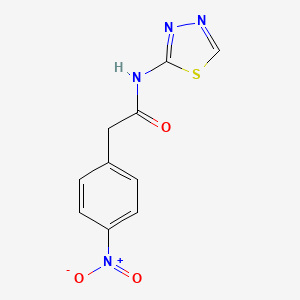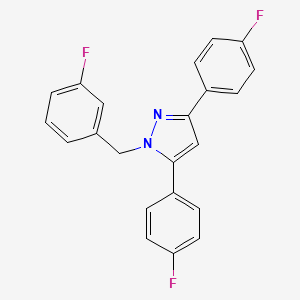
N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible route includes:
Formation of Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using suitable reagents like carbodiimides.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide’s uniqueness lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H19ClN2O |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-15-10-11-19(16(2)12-15)23-14-21(20-8-3-4-9-22(20)27-23)24(28)26-18-7-5-6-17(25)13-18/h3-14H,1-2H3,(H,26,28) |
InChI Key |
BRMZHJAIDGMPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933843.png)

![4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B10933846.png)
![1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10933851.png)
![N-cyclohexyl-3-cyclopropyl-6-ethyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933859.png)
![3-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10933880.png)


![N-(2-tert-butylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933898.png)
![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B10933905.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10933910.png)
![2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10933912.png)
![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B10933917.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10933923.png)
